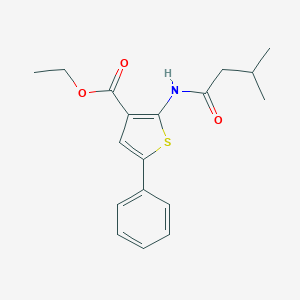
3-(3-methoxyphenyl)-2-(4-methylphenyl)-4(3H)-quinazolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-methoxyphenyl)-2-(4-methylphenyl)-4(3H)-quinazolinone is a heterocyclic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a quinazolinone core substituted with methoxyphenyl and methylphenyl groups, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methoxyphenyl)-2-(4-methylphenyl)-4(3H)-quinazolinone typically involves the condensation of appropriate anilines with anthranilic acid derivatives, followed by cyclization. One common method includes:
Condensation Reaction: Reacting 3-methoxyaniline with 4-methylanthranilic acid in the presence of a dehydrating agent such as polyphosphoric acid.
Cyclization: The intermediate product undergoes cyclization under acidic or basic conditions to form the quinazolinone ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(3-methoxyphenyl)-2-(4-methylphenyl)-4(3H)-quinazolinone can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The quinazolinone ring can be reduced to form dihydroquinazolinone derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed
Oxidation: 3-(3-hydroxyphenyl)-2-(4-methylphenyl)quinazolin-4(3H)-one.
Reduction: 3-(3-methoxyphenyl)-2-(4-methylphenyl)dihydroquinazolin-4(3H)-one.
Substitution: 3-(3-nitrophenyl)-2-(4-methylphenyl)quinazolin-4(3H)-one.
Scientific Research Applications
3-(3-methoxyphenyl)-2-(4-methylphenyl)-4(3H)-quinazolinone has been studied for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-(3-methoxyphenyl)-2-(4-methylphenyl)-4(3H)-quinazolinone involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of cell proliferation, induction of apoptosis, and modulation of inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-hydroxyphenyl)-2-(4-methylphenyl)quinazolin-4(3H)-one
- 3-(3-methoxyphenyl)-2-(4-chlorophenyl)quinazolin-4(3H)-one
- 3-(3-methoxyphenyl)-2-(4-nitrophenyl)quinazolin-4(3H)-one
Uniqueness
3-(3-methoxyphenyl)-2-(4-methylphenyl)-4(3H)-quinazolinone is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both methoxy and methyl groups may enhance its lipophilicity and ability to interact with biological membranes, potentially leading to improved pharmacokinetic properties.
Properties
Molecular Formula |
C22H18N2O2 |
|---|---|
Molecular Weight |
342.4g/mol |
IUPAC Name |
3-(3-methoxyphenyl)-2-(4-methylphenyl)quinazolin-4-one |
InChI |
InChI=1S/C22H18N2O2/c1-15-10-12-16(13-11-15)21-23-20-9-4-3-8-19(20)22(25)24(21)17-6-5-7-18(14-17)26-2/h3-14H,1-2H3 |
InChI Key |
ZZRHFPZYMXCDEH-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2C4=CC(=CC=C4)OC |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2C4=CC(=CC=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(4-Chlorophenyl)-2-[(4-phenylpiperazin-1-yl)carbonyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B376482.png)
![2-(2-amino-3-cyano-4H-[1]benzothieno[3,2-b]pyran-4-yl)phenyl 2-methylbenzoate](/img/structure/B376484.png)
![5-(4-chlorophenyl)-N-(3-hydroxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B376486.png)
![3-amino-5-phenyl-2-propylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B376489.png)
![3-amino-2-ethyl-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B376490.png)
![N-(4-chloro-2,5-dimethoxyphenyl)-5-(2-furyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B376491.png)
![2-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B376492.png)
![2-(4-chlorophenyl)-6-ethyl-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B376493.png)

![Ethyl 2-[(diphenylacetyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B376499.png)

![N-(3-bromophenyl)-2-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yloxy)acetamide](/img/structure/B376503.png)
![2-fluoro-N'-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)benzohydrazide](/img/structure/B376504.png)
![N-(3-methylphenyl)-2-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yloxy)acetamide](/img/structure/B376505.png)
